molecular formula C15H21N3O4 B11100042 N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline CAS No. 5803-07-6

N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline

Cat. No.: B11100042
CAS No.: 5803-07-6
M. Wt: 307.34 g/mol
InChI Key: GNDUZGLLJSIGFH-UHFFFAOYSA-N
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Description

N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline is a nitro-functionalized aromatic amine derivative featuring a conjugated imine backbone and a 2,4-dimethoxyaniline moiety. The (1E,3E) stereochemistry of the nitropropylidene group and the electron-donating methoxy substituents on the aniline ring influence its electronic properties and reactivity.

Properties

CAS No.

5803-07-6

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

N-tert-butyl-N'-(2,4-dimethoxyphenyl)-2-nitropropane-1,3-diimine

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)17-10-11(18(19)20)9-16-13-7-6-12(21-4)8-14(13)22-5/h6-11H,1-5H3

InChI Key

GNDUZGLLJSIGFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CC(C=NC1=C(C=C(C=C1)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxyaniline with a nitroalkene intermediate. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the effects of nitro and tert-butyl groups on biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the tert-butyl and dimethoxyaniline moieties can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of nitro- and methoxy-substituted aromatic amines. Key structural analogs include:

  • Positional Isomers of Dimethoxyaniline :
    • 3,4-Dimethoxyaniline and 3,5-Dimethoxyaniline (CAS RN: 6315-89-5 and 10272-07-8, respectively) differ in methoxy group positioning. These isomers exhibit distinct reactivity in synthesis; for example, 3,4-dimethoxyaniline is more effective in Martinet isatin synthesis than 2,4-dimethoxyaniline .
    • 2,4-Dimethoxybenzaldehyde (CAS RN: 13852-02) shares the 2,4-dimethoxy substitution pattern but lacks the nitropropylidene-imine backbone .
  • Substituted Anilines with Bulky Groups: n-(Cyclopropylmethyl)-2,4-dimethoxyaniline (Ref: 10-F713863) replaces the tert-butylimino-nitropropylidene group with a cyclopropylmethyl chain, highlighting how steric bulk impacts synthesis viability and commercial availability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility/Stability
Target Compound Not reported Not reported Likely polar due to nitro and methoxy groups
3,5-Dimethoxyaniline 153.17 50–54 Soluble in organic solvents
2,4-Dimethoxybenzaldehyde 166.17 Not reported Higher lipophilicity vs. aniline derivatives
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline 353.78 Not reported Nitroso group may confer photosensitivity
  • The tert-butyl group in the target compound likely enhances steric hindrance, improving stability compared to linear alkyl chains (e.g., cyclopropylmethyl in ).

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